

Synthesis and Characterization of 1-Benzyl-4-nitrosopiperazine: A Technical Guide

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Compound of Interest

Compound Name: 1-Benzyl-4-nitrosopiperazine

Cat. No.: B018492

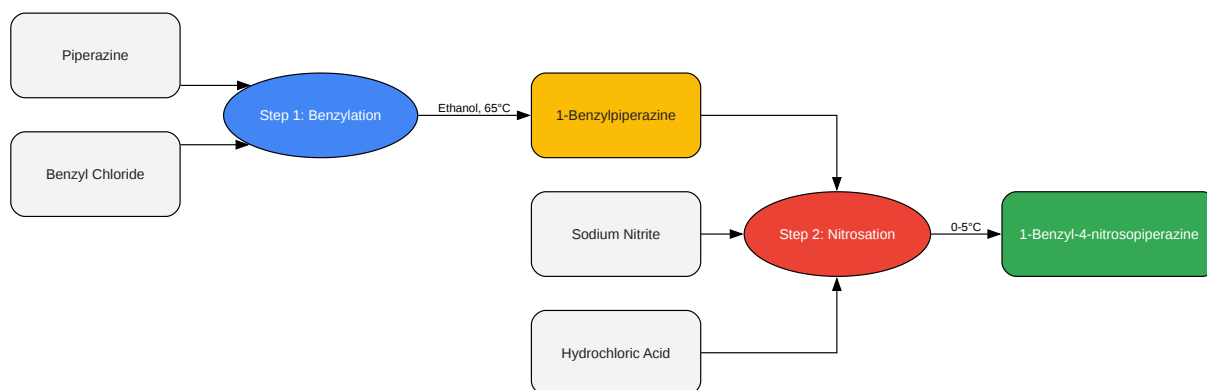
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **1-Benzyl-4-nitrosopiperazine**, a compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway from commercially available starting materials and outlines the expected analytical characterization of the final product.

Synthesis Workflow

The synthesis of **1-Benzyl-4-nitrosopiperazine** is a two-step process commencing with the synthesis of the precursor, 1-benzylpiperazine, followed by its nitrosation.



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Caption: Synthetic pathway for **1-Benzyl-4-nitrosopiperazine**.

Experimental Protocols

Step 1: Synthesis of 1-Benzylpiperazine

This procedure is adapted from a well-established method for the mono-benylation of piperazine.

Materials:

- Piperazine hexahydrate
- Piperazine dihydrochloride monohydrate
- Benzyl chloride

- Absolute ethanol
- 5N Sodium hydroxide solution
- Chloroform
- Anhydrous sodium sulfate

Procedure:

- A solution of 24.3 g (0.125 mole) of piperazine hexahydrate in 50 mL of absolute ethanol is prepared in a 250-mL Erlenmeyer flask and warmed to 65°C.
- To this solution, 22.1 g (0.125 mole) of piperazine dihydrochloride monohydrate is added and dissolved with swirling.
- With continued warming at 65°C, 15.8 g (14.3 mL, 0.125 mole) of recently distilled benzyl chloride is added over 5 minutes with vigorous stirring.
- The reaction mixture is stirred for an additional 25 minutes at 65°C, during which a white precipitate of piperazine dihydrochloride monohydrate forms.
- The mixture is then cooled in an ice bath for 30 minutes.
- The precipitate is collected by suction filtration, washed with three 10-mL portions of ice-cold absolute ethanol, and dried.
- The combined filtrate and washings are cooled in an ice bath and treated with 25 mL of absolute ethanol saturated with dry hydrogen chloride at 0°C.
- The precipitated 1-benzylpiperazine dihydrochloride is collected by filtration, washed with dry benzene, and dried.
- The salt is dissolved in 50 mL of water and made alkaline (pH > 12) with approximately 60 mL of 5N sodium hydroxide.
- The aqueous solution is extracted twelve times with 20-mL portions of chloroform.

- The combined chloroform extracts are dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure, and the resulting pale-brown oil is distilled in vacuo to yield pure 1-benzylpiperazine.

Step 2: Synthesis of 1-Benzyl-4-nitrosopiperazine

This protocol is based on general procedures for the N-nitrosation of secondary amines.

Materials:

- 1-Benzylpiperazine
- Concentrated hydrochloric acid
- Sodium nitrite
- Deionized water
- Sodium bicarbonate solution
- Dichloromethane
- Anhydrous magnesium sulfate

Procedure:

- A solution of 1-benzylpiperazine (10 mmol) in 20 mL of deionized water and 5 mL of concentrated hydrochloric acid is prepared in a round-bottom flask.
- The flask is cooled in an ice-salt bath to maintain a temperature of 0-5°C.
- A solution of sodium nitrite (12 mmol) in 10 mL of deionized water is added dropwise to the stirred 1-benzylpiperazine solution over 30 minutes, ensuring the temperature does not exceed 5°C.
- After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at 0-5°C.

- The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
- The aqueous layer is extracted three times with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
- Purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization Data

While specific experimental data for **1-Benzyl-4-nitrosopiperazine** is not widely available in the cited literature, the following table summarizes its known properties and expected characterization data based on analysis of analogous compounds.

Property	Data / Expected Value
Molecular Formula	C ₁₁ H ₁₅ N ₃ O[1]
Molecular Weight	205.26 g/mol [1]
Appearance	Expected to be a pale yellow oil or low-melting solid.
Melting Point	Not reported in the literature.
Solubility	Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate.
¹ H NMR (Expected)	δ (ppm): 7.2-7.4 (m, 5H, Ar-H), 3.5-3.8 (m, 4H, piperazine-H), 3.5 (s, 2H, -CH ₂ -Ph), 2.5-2.8 (m, 4H, piperazine-H). The signals for the piperazine protons are expected to be broadened due to restricted rotation around the N-N bond.
¹³ C NMR (Expected)	δ (ppm): 137-138 (Ar-C), 128-130 (Ar-CH), 127-128 (Ar-CH), 62-63 (-CH ₂ -Ph), 45-55 (piperazine-CH ₂).
FTIR (Expected)	ν (cm ⁻¹): 3050-3100 (Ar C-H), 2800-3000 (Aliphatic C-H), 1450-1490 (N-N=O stretch), 1000-1300 (C-N stretch).
Mass Spec (Expected)	ESI-MS: m/z 206.1288 [M+H] ⁺ .

Disclaimer: The NMR, FTIR, and Mass Spectrometry data are predicted values based on the analysis of structurally similar compounds and have not been experimentally confirmed in the reviewed literature. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

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References

- 1. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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